(R)-methyl 2-chloropropanoate
Overview
Description
“®-methyl 2-chloropropanoate” is a chemical compound . It is used in various scientific studies and possesses diverse applications in research, including organic synthesis, pharmaceutical development, and agrochemical formulations.
Synthesis Analysis
The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives by esterases was not easily achieved, because the structural difference between the two enantiomers was too small to be recognized by esterases . Biocatalyst EST12–7 could hydrolyze racemic methyl 2-chloropropinate and generate optically pure ®-methyl 2-chloropropinate with high enantiomeric excess (>99 %) and conversion (>49 %) after process optimization .Molecular Structure Analysis
The molecular formula of “®-methyl 2-chloropropanoate” is C4H7ClO2 . The detailed IR spectroscopy chart and data for ®-methyl 2-chloropropanoate are readily available for purchase .Chemical Reactions Analysis
The detailed IR spectroscopy chart and data for ®-methyl 2-chloropropanoate are readily available for purchase . The vibration animation corresponding to the IR spectroscopy of ®-methyl 2-chloropropanoate is also available for purchase .Physical And Chemical Properties Analysis
“®-methyl 2-chloropropanoate” has a molecular weight of 122.55 g/mol . It has a boiling point of 132-134 °C (lit.), a density of 1.152 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.418 . It is a clear colorless liquid .Scientific Research Applications
Enzymatic Synthesis and Characterization
(R)-methyl 2-chloropropanoate is an important intermediate in the synthesis of various chemicals, particularly herbicides. A study by Cao et al. (2016) focused on the enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives. They reported the expression and characterization of a novel esterase, EST12-7, from Pseudonocardia antitumoralis, which showed high enantioselectivity and conversion rate in producing (R)-methyl 2-chloropropanoate (Cao et al., 2016).
Chromatography and Complexation
Mandoli and Schurig (2016) studied the retention behavior of (R)-methyl 2-chloropropanoate enantiomers using gas chromatography under hydrous conditions. Their findings contribute to understanding the molecular complexation and separation of these enantiomers (Mandoli & Schurig, 2016).
Biocatalytic Reactions in Organic Chemistry
Poiré et al. (1996) demonstrated the use of (R)-methyl 2-chloropropanoate in the enzymatic resolution of (+/-)-Menthol. This work highlighted its role in stereoselective organic synthesis, particularly in an educational context for advanced undergraduate students (Poiré et al., 1996).
Synthesis Techniques
Chen Yu-bin (2013) explored the synthesis of methyl R-2-chloropropionate, focusing on reaction conditions and optimization. This research contributes to improving the synthesis methodology for related compounds (Chen Yu-bin, 2013).
Molecular Dynamics Simulation
Köhler et al. (1994) performed a molecular-dynamics simulation to analyze the complex formation between methyl (R)/(S)‐2‐Chloropropionate and a specific cyclodextrin. This study is significant for understanding the molecular interactions and enantioselectivity in complexation processes (Köhler et al., 1994).
Chemoenzymatic Synthesis for Pharmaceutical Intermediates
Ema et al. (2008) reported the chemoenzymatic synthesis of Methyl (R)‐o‐Chloromandelate, a key intermediate for the anti-thrombotic agent clopidogrel. The study highlights the efficiency of the process and its potential for large-scale pharmaceutical production (Ema et al., 2008).
Ionic Liquids in Esterification
Gubicza et al. (2003) explored the use of ionic liquids in the enantioselective esterification of (R,S)-2-chloropropanoic acid. This research offers insights into the roles of ionic liquids and water activity in enzymatic reactions (Gubicza et al., 2003).
Environmental Impact of Chiral Herbicides
Cai et al. (2008) evaluated the enantioselective degradation and toxicity of chiral herbicides, including derivatives of methyl 2-chloropropanoate, in algae cultures. Their findings are crucial for understanding the environmental behavior and risks of such compounds (Cai et al., 2008).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032960 | |
Record name | Methyl (R)-2-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-chloropropanoate | |
CAS RN |
77287-29-7, 73246-45-4 | |
Record name | (+)-Methyl 2-chloropropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77287-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloropropanoate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (R)-2-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (R)-2-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-Methyl (S)-2-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-CHLOROPROPANOATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89L56A505X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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